molecular formula C8H13N3 B1498012 2,5-Pyridinediamine, N2-ethyl-N2-methyl-

2,5-Pyridinediamine, N2-ethyl-N2-methyl-

Cat. No.: B1498012
M. Wt: 151.21 g/mol
InChI Key: PCOIODSNSWYQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2,5-Pyridinediamine, N2-ethyl-N2-methyl- is a pyridine derivative with amine groups at the 2- and 5-positions. The N2 nitrogen bears both ethyl and methyl substituents, distinguishing it from simpler pyridinediamines. Its dihydrochloride salt form (CAS 1439897-72-9) has a molecular weight of 210.10 g/mol and is primarily used in research settings .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-N-ethyl-2-N-methylpyridine-2,5-diamine

InChI

InChI=1S/C8H13N3/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3,9H2,1-2H3

InChI Key

PCOIODSNSWYQHK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Differences

The table below summarizes key structural and physicochemical properties of 2,5-Pyridinediamine, N2-ethyl-N2-methyl- and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2,5-Pyridinediamine, N2-ethyl-N2-methyl- (dihydrochloride) 1439897-72-9 C7H12N4·2HCl 210.10 N2-ethyl, N2-methyl; 2,5-diamine Hydrochloride salt form; research use
N,N-dimethyl-pyrimidine-2,5-diamine 56621-99-9 C6H10N4 138.17 Pyrimidine ring; N2,N2-dimethyl Higher logP (lipophilicity) due to pyrimidine core
2,6-Pyridinediamine, 3-(phenylazo)- (Phenazopyridine analog) 94-78-0 C11H12N6 240.26 2,6-diamine; 3-phenylazo group Low aqueous solubility (log10WS: -3.09) ; urinary analgesic
Phenazopyridine Hydrochloride Multiple C11H11N5·HCl 249.70 2,6-diamine; 3-phenylazo; hydrochloride Clinically used for urinary pain relief
N2,N2-diethyl-4-methylpyridine-2,5-diamine 70564-12-4 C10H18N4 194.28 N2,N2-diethyl; 4-methyl; 2,5-diamine Increased steric hindrance from ethyl groups

Electronic and Steric Effects

  • Pyridine vs. Pyrimidine Core : The pyrimidine derivative (C6H10N4) has a six-membered ring with two nitrogen atoms, enhancing electron-withdrawing effects compared to the pyridine-based target compound. This difference impacts reactivity in nucleophilic substitution and hydrogen bonding .
  • Substituent Bulk : The ethyl-methyl combination in the target compound offers moderate steric hindrance, whereas the diethyl groups in N2,N2-diethyl-4-methylpyridine-2,5-diamine (C10H18N4) significantly reduce accessibility to the amine group, affecting ligand-receptor interactions .
  • Azo Group Impact : The phenylazo substituent in 2,6-Pyridinediamine, 3-(phenylazo)- introduces conjugation and color, making it suitable for pharmaceutical dyes. However, its low aqueous solubility (log10WS: -3.09) limits bioavailability compared to the target compound .

Solubility and Lipophilicity

  • Hydrochloride Salts : The dihydrochloride form of the target compound improves solubility in polar solvents, a property shared with Phenazopyridine Hydrochloride (logP ~2.66) .
  • Pyrimidine Derivative : The N,N-dimethyl-pyrimidine-2,5-diamine exhibits higher lipophilicity (logP ~1.5–2.0 estimated) due to reduced polarity from the pyrimidine ring .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

One common route starts from 2-chloro-5-nitropyridine, which undergoes nucleophilic substitution followed by catalytic hydrogenation to reduce the nitro group to an amine.

  • Procedure : A mixture of 2-chloro-5-nitropyridine, morpholine, and K2CO3 in tetrahydrofuran (THF) is stirred at 80 °C for 4 hours to form an intermediate substituted compound. After concentration and precipitation, the intermediate is hydrogenated using 10% palladium on carbon catalyst in methanol or ethanol under hydrogen atmosphere at room temperature for 12 to 18 hours.
  • Yields : Hydrogenation yields vary from 17% to 75%, depending on conditions such as solvent, pressure, and catalyst loading.
  • Example Data Table :
Yield (%) Catalyst & Conditions Solvent Temperature Pressure (Torr) Time (hours) Notes
75 Pd/C (10%), H2 Methanol 20 °C 760 12 General procedure from 2-chloro-5-nitropyridine
17 Pd/C (10%), H2 (60 psi) Ethanol Room temp 3103 18 Lower yield, filtered through Celite
  • Mechanism : The reduction converts the nitro group to an amine, enabling subsequent alkylation steps to introduce ethyl and methyl groups on the nitrogen atoms.

Reductive Amination and Alkylation

  • The N2-methyl and N2-ethyl substitutions can be introduced by reductive amination or direct alkylation of the 2,5-diaminopyridine core.
  • Typical alkylating agents include methyl iodide or ethyl iodide.
  • Reaction conditions involve mild heating in polar solvents like dichloromethane or ethanol, often with a base such as potassium phosphate to facilitate the reaction.
  • Catalysts such as copper(I) iodide with ligands may be used to promote coupling reactions when applicable.

Use of Protecting Groups and Boc-Deprotection

  • Boc-protected diamines (e.g., N-Boc-1,5-diaminopentane) are employed to control selectivity during substitution reactions.
  • After coupling with pyridine derivatives, Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane to yield free amines.
  • This method allows selective mono-substitution and better yields in pyridine diamine derivatives synthesis.

Ullmann Coupling for Pyridine Diamine Derivatives

  • Ullmann-type coupling catalyzed by copper(I) iodide and ligands (e.g., 2-isobutyrylcyclohexanone) enables the formation of C-N bonds between pyridine halides and amines.
  • Reaction conditions: Stirring at 40 °C for 21 hours in dimethylformamide (DMF) under nitrogen atmosphere.
  • This method is advantageous for synthesizing pyridine diamines with controlled substitution patterns and high purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
Catalytic Hydrogenation 2-chloro-5-nitropyridine Pd/C, H2 Methanol/Ethanol, RT, 12-18 h 17-75 Straightforward reduction Moderate yields, long reaction time
Reductive Amination/Alkylation 2,5-Diaminopyridine derivatives Methyl/ethyl iodide, base DCM or EtOH, mild heating Variable Selective N-alkylation Requires careful control
Boc-Protected Diamine Strategy N-Boc-diamines + 2-chloropyridine TEA, TFA for deprotection Reflux in MeOH, then TFA treatment High High selectivity and purity Multi-step, requires protection
Ullmann Coupling 2-iodopyridine + Boc-diamines CuI, Cs2CO3, ligand DMF, 40 °C, 21 h, N2 atmosphere High Efficient C-N bond formation Requires inert atmosphere

Research Findings and Notes

  • The hydrogenation method is classical but can suffer from incomplete reduction or low yields depending on catalyst and pressure.
  • The use of Boc-protected diamines followed by deprotection offers a cleaner route with better yields and fewer side products.
  • Ullmann coupling provides a versatile method for constructing pyridine diamine frameworks with diverse substitutions.
  • Alkylation steps must be carefully controlled to avoid over-alkylation or side reactions.
  • Purification often involves filtration through Celite, concentration under vacuum, and chromatographic methods to isolate the desired product.
  • Reaction monitoring by NMR and mass spectrometry (e.g., ESI-MS) is critical to ensure the formation of target compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N²-ethyl-N²-methyl-2,5-pyridinediamine?

  • Methodological Answer : The compound can be synthesized via sequential alkylation of 2,5-pyridinediamine. First, selective alkylation with ethylating agents (e.g., ethyl bromide) under basic conditions (NaOH/EtOH) introduces the ethyl group. Subsequent methylation using methyl iodide or dimethyl sulfate under controlled temperatures (40–60°C) ensures N²-ethyl-N²-methyl substitution. Purification via column chromatography (e.g., CH₂Cl₂:MeOH gradients) or recrystallization improves purity .

Q. How is N²-ethyl-N²-methyl-2,5-pyridinediamine characterized structurally and quantitatively?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl/methyl group integration and coupling constants).
  • Mass Spectrometry (MS) : High-resolution MS (Exact Mass: ~151.18 g/mol) validates molecular formula (C₈H₁₃N₃) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) due to its amine functionality. Degradation risks include oxidation (evidenced by color changes) and hygroscopicity. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How can conflicting solubility data for N²-ethyl-N²-methyl-2,5-pyridinediamine be resolved?

  • Methodological Answer : Discrepancies in solubility (e.g., water vs. organic solvents) may arise from crystallinity variations or impurities. Researchers should:

  • Standardize Solubility Tests : Use USP/PhEur protocols with controlled pH (e.g., phosphate buffer) and temperature (25°C).
  • Analyze Polymorphs : X-ray crystallography or Powder X-ray Diffraction (PXRD) identifies crystal forms affecting solubility .

Q. What computational strategies predict the reactivity of N²-ethyl-N²-methyl-2,5-pyridinediamine in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, validated by experimental IC₅₀ assays .

Q. How does steric hindrance from ethyl/methyl groups influence regioselectivity in derivatization reactions?

  • Methodological Answer : Competitive alkylation experiments (e.g., with bulkier reagents like tert-butyl bromide) reveal steric effects. Kinetic studies (monitored via GC-MS or in situ IR) quantify reaction rates at different positions. For example, methylation at N² may dominate due to lower steric hindrance compared to N⁵ .

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